N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 868230-63-1
VCID: VC4274513
InChI: InChI=1S/C18H18N2O4S/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21)
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCOC3=CC=CC=C3
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.41

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

CAS No.: 868230-63-1

Cat. No.: VC4274513

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.41

* For research use only. Not for human or veterinary use.

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide - 868230-63-1

Specification

CAS No. 868230-63-1
Molecular Formula C18H18N2O4S
Molecular Weight 358.41
IUPAC Name N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
Standard InChI InChI=1S/C18H18N2O4S/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Standard InChI Key IFEYMYHSKONJRW-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCOC3=CC=CC=C3

Introduction

Structural Overview

Chemical Name:
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Key Structural Features:

  • Benzothiazole Core: The compound contains a 1,3-benzothiazole moiety substituted with methoxy groups at the 4th and 7th positions.

  • Amide Linkage: A propanamide group is attached to the benzothiazole nitrogen atom.

  • Phenoxy Substituent: The propanamide chain terminates with a phenoxy group, contributing to its hydrophobic and aromatic properties.

Molecular Formula: C18H18N2O4S
Molecular Weight: Approximately 358.41 g/mol

Synthesis Pathway

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide likely involves multi-step reactions combining benzothiazole derivatives with appropriate amide precursors. A general approach may include:

  • Preparation of Benzothiazole Derivative:

    • Reacting 4,7-dimethoxyaniline with carbon disulfide and iodine to form the benzothiazole core.

  • Formation of Amide Bond:

    • Coupling the benzothiazole derivative with 3-phenoxypropanoic acid using activating agents like carbodiimides (e.g., DCC) in the presence of a base.

  • Purification:

    • Recrystallization or chromatographic techniques to isolate the pure compound.

Medicinal Chemistry

Benzothiazole derivatives are widely studied for their biological activities. The structural features of this compound suggest potential applications in:

  • Antimicrobial Activity: The benzothiazole core and phenoxy group may enhance interactions with microbial enzymes or DNA.

  • Anti-inflammatory Activity: Methoxy substitutions often improve bioavailability and receptor binding.

  • Anticancer Potential: Aromatic and heterocyclic systems like benzothiazoles are known for their cytotoxic effects against cancer cells.

Molecular Docking Studies

The compound's structure makes it a promising candidate for computational studies to predict binding affinity with biological targets such as:

  • Enzymes involved in inflammation (e.g., COX-2 or 5-lipoxygenase).

  • Receptors implicated in cancer pathways.

Research Findings

Although specific studies on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide are not readily available, related benzothiazole derivatives have demonstrated significant pharmacological activities:

ActivityRelated Compound ExampleFindings
AntimicrobialN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Effective against Gram-positive/negative bacteria and fungi
Anti-inflammatoryBenzothiazole derivatives Docking studies suggest inhibition of inflammatory enzymes like 5-lipoxygenase
AnticancerBenzimidazole-based amides Cytotoxicity against breast cancer cell lines (MCF7)

Limitations:

  • Lack of experimental data specific to this compound.

  • Limited availability of physicochemical and pharmacokinetic properties.

Future Research:

  • Experimental Validation: Synthesis and biological evaluation (e.g., antimicrobial assays or cytotoxicity tests).

  • Molecular Docking Studies: Computational prediction of binding affinities to target proteins.

  • Pharmacokinetics: Assessment of solubility, stability, and metabolic pathways.

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